Indium(III) selenide is a semiconductor compound represented by the chemical formula . It belongs to the family of III-VI semiconductors and is characterized by its layered structure, which enables various electronic and optoelectronic applications. The compound exhibits a direct band gap of approximately 1.7 eV, making it suitable for applications in photovoltaics and optoelectronic devices. Indium(III) selenide can exist in multiple crystalline phases, including alpha, beta, gamma, delta, and kappa forms, each with distinct properties and applications .
Indium(III) selenide can be synthesized from various precursors, including elemental indium and selenium or through more complex routes involving ionic liquids and microwave-assisted methods. The choice of synthesis method can significantly affect the material's morphology and electronic properties .
Indium(III) selenide is classified as a layered semiconductor with n-type conductivity. Its unique structural properties allow for the creation of two-dimensional materials, such as nanosheets, which have garnered significant research interest due to their potential in advanced electronic applications .
The synthesis of indium(III) selenide can be achieved through several methods:
The ionic liquid synthesis method has shown advantages such as reduced reaction times and improved product uniformity. Characterization techniques like Raman spectroscopy and scanning electron microscopy are employed to analyze the morphology and composition of the synthesized materials .
Indium(III) selenide typically crystallizes in a rhombohedral structure (space group R3m). The layered nature of its crystal structure allows for easy exfoliation into two-dimensional materials. Strong intra-layer bonding contrasts with weaker inter-layer interactions, leading to anisotropic properties .
Indium(III) selenide participates in various chemical reactions that can modify its properties:
The reactions often require precise control over temperature and pressure to achieve desired stoichiometries and phase purity. For instance, varying the cation and anion in ionic liquids during synthesis can lead to different ratios of indium to selenium .
The mechanism by which indium(III) selenide functions as a semiconductor involves its band structure, which allows for electron excitation under light absorption. The layered structure facilitates charge carrier mobility across layers while maintaining stability.
The direct band gap characteristic enables efficient light absorption, making it suitable for photovoltaic applications. The ability to create nanosheets enhances its surface area-to-volume ratio, improving performance in optoelectronic devices .
Relevant analyses indicate that the material's properties can be significantly altered through methods such as mechanical or liquid exfoliation to produce few-layer films with enhanced characteristics .
Indium(III) selenide has numerous scientific uses:
Research continues to explore new applications in flexible electronics and high-performance sensors, leveraging its two-dimensional nature for advanced technological developments .
Indium(III) selenide (In₂Se₃) was first identified during systematic investigations of III-VI semiconductors in the mid-20th century. Early research focused on its complex stoichiometry and structural chemistry, with the compound initially characterized as "indium sesquiselenide" to distinguish it from other indium selenides like InSe and In₆Se₇. The material gained prominence due to its layered crystalline structure and unusual electronic properties, which differed significantly from II-VI semiconductors like cadmium selenide. By the 1960s, its phase transitions and photovoltaic potential were being actively explored, as evidenced by its inclusion in Handbook of Preparative Inorganic Chemistry (1963), which documented synthesis via direct elemental combination [3]. Commercial availability emerged in the late 20th century, with standardized forms (ingots, powders, sputtering targets) now produced at 99.999% purity for research and industrial applications [1].
In₂Se₃ occupies a critical niche in III–VI semiconductor studies due to its ferroelectric piezoelectric properties, direct band gap tunability (1.3–2.0 eV), and anisotropic charge transport. Unlike conventional III-V semiconductors (e.g., GaAs), In₂Se₃ exhibits polymorphism-dependent electronic behavior, enabling diverse device functionalities. Nobel laureate Andre Geim has described layered In₂Se₃ as a "golden middle between silicon and graphene" due to its balanced carrier mobility and bandgap characteristics [10]. Research highlights include:
In₂Se₃ exhibits at least five distinct polymorphs (α, β, γ, δ, κ), each with unique structural and functional properties. This diversity arises from stacking variations of Se-In-In-Se quintuple layers and coordination geometry differences [8]:
Table 1: Polymorphic Phases of In₂Se₃
Phase | Crystal Structure | Band Gap | Stability | Key Properties |
---|---|---|---|---|
α | Layered rhombohedral | 1.3 eV | Metastable at RT | Room-temperature ferroelectricity |
β | Layered monoclinic | 1.55 eV | Stable at RT | Photovoltaic absorber |
γ | Defect wurtzite | 1.8–1.9 eV | Stable at RT | Piezoelectric, high conductivity |
δ | Cubic | N/A | >750°C | Metallic conductivity |
κ | Hexagonal (Zn-doped) | ~1.4 eV | Doping-stabilized | Tunable photoluminescence |
Phase transitions are thermally activated: β-In₂Se₃ converts irreversibly to γ-In₂Se₃ above 400°C, while α-In₂Se₃ transforms to γ-phase at 823 K [2] [8]. Metastable phases (e.g., κ) can be stabilized via dopants like Sb or Zn [3].
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